molecular formula C10H19NO5 B14179729 (2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal CAS No. 921935-26-4

(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal

Cat. No.: B14179729
CAS No.: 921935-26-4
M. Wt: 233.26 g/mol
InChI Key: LMHBHRHNWGVLCL-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal is a complex organic compound characterized by its unique structural features It contains a nitromethyl group, two methoxy groups, and an isopropyl group attached to a butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal typically involves multi-step organic reactions. One common approach is the nitration of a suitable precursor, followed by the introduction of methoxy groups and the formation of the butanal structure. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high purity and efficiency. The choice of raw materials and reaction conditions is critical to the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitro group to an amine or other functional groups.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal exerts its effects involves interactions with molecular targets and pathways. The nitromethyl group can participate in redox reactions, while the methoxy groups influence the compound’s reactivity and stability. The isopropyl group provides steric hindrance, affecting the compound’s binding to enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-4,4-Dimethoxy-3-(hydroxymethyl)-2-(propan-2-yl)butanal
  • (2R,3R)-4,4-Dimethoxy-3-(aminomethyl)-2-(propan-2-yl)butanal
  • (2R,3R)-4,4-Dimethoxy-3-(methyl)-2-(propan-2-yl)butanal

Uniqueness

(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal is unique due to the presence of the nitromethyl group, which imparts distinct reactivity and potential biological activity. Its stereochemistry also plays a crucial role in its interactions and applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

921935-26-4

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

(2R,3R)-4,4-dimethoxy-3-(nitromethyl)-2-propan-2-ylbutanal

InChI

InChI=1S/C10H19NO5/c1-7(2)9(6-12)8(5-11(13)14)10(15-3)16-4/h6-10H,5H2,1-4H3/t8-,9+/m0/s1

InChI Key

LMHBHRHNWGVLCL-DTWKUNHWSA-N

Isomeric SMILES

CC(C)[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC

Canonical SMILES

CC(C)C(C=O)C(C[N+](=O)[O-])C(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.